3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazine
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Description
The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazine” is a complex organic molecule that contains several functional groups, including pyrazole, pyridine, and piperazine . Pyrazole-based compounds are known for their diverse pharmacological effects .
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the active site of the target molecule, in this case, Lm-PTR1 . The fitting pattern of the compound in the Lm-PTR1 pocket is characterized by a lower binding free energy, which justifies its potent in vitro antipromastigote activity .
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it likely affects the biochemical pathways that are essential for the survival and proliferation of Leishmania and Plasmodium species.
Pharmacokinetics
The compound is known to have pharmacological properties commensurate with inhaled dosing by nebulization , suggesting that it may have good bioavailability when administered via this route.
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N7/c1-13-11-14(2)29(26-13)18-4-3-17(24-25-18)28-9-7-27(8-10-28)15-5-6-23-16(12-15)19(20,21)22/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZKBWFEXZSMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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